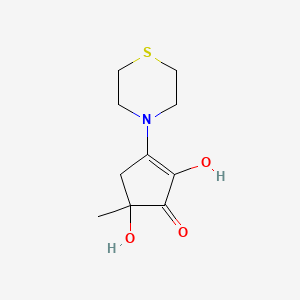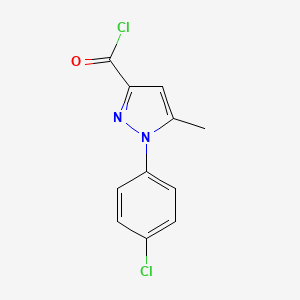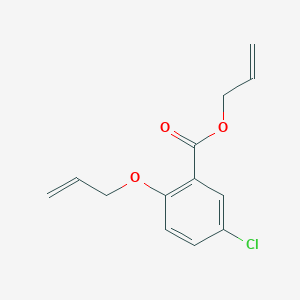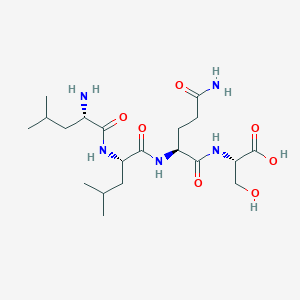![molecular formula C44H29N B14226187 N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine CAS No. 536761-34-9](/img/structure/B14226187.png)
N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine is an organic compound that belongs to the class of perylene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine consists of a perylene core with two biphenyl groups attached to the nitrogen atoms, which enhances its stability and electronic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine typically involves the following steps:
Formation of Biphenyl Groups: The biphenyl groups are synthesized through a Suzuki coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst.
Attachment to Perylene Core: The biphenyl groups are then attached to the perylene core through a nucleophilic substitution reaction. This involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with the biphenyl amine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Biphenyl Groups: Large-scale Suzuki coupling reactions are carried out in industrial reactors.
Efficient Attachment to Perylene Core: The attachment process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The biphenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biological systems due to its fluorescent properties, which make it useful as a fluorescent probe.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transport properties.
Mécanisme D'action
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine involves its interaction with molecular targets through its electronic properties. The compound can act as a hole-transport material in electronic devices, facilitating the movement of positive charges. In biological systems, its fluorescent properties allow it to bind to specific biomolecules, enabling visualization and tracking.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Di([1,1’-biphenyl]-2-yl)perylen-3-amine: Similar structure but with biphenyl groups attached at different positions.
N,N-Di([1-naphthyl]-4-yl)perylen-3-amine: Contains naphthyl groups instead of biphenyl groups.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)perylen-3-amine is unique due to its specific electronic properties and stability, which make it particularly suitable for use in OLEDs and other electronic applications. Its structure allows for efficient charge transport and high thermal stability, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
536761-34-9 |
|---|---|
Formule moléculaire |
C44H29N |
Poids moléculaire |
571.7 g/mol |
Nom IUPAC |
N,N-bis(4-phenylphenyl)perylen-3-amine |
InChI |
InChI=1S/C44H29N/c1-3-10-30(11-4-1)32-20-24-35(25-21-32)45(36-26-22-33(23-27-36)31-12-5-2-6-13-31)42-29-28-40-38-17-8-15-34-14-7-16-37(43(34)38)39-18-9-19-41(42)44(39)40/h1-29H |
Clé InChI |
SAPMPDBWOYQYTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)


![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)

![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
silane](/img/structure/B14226192.png)
